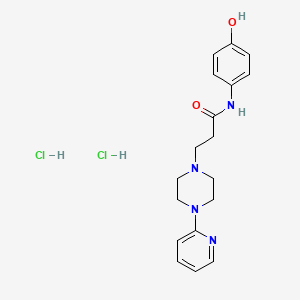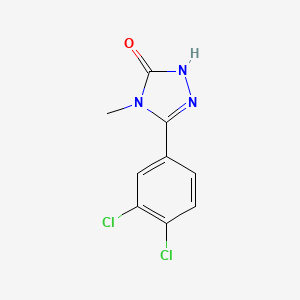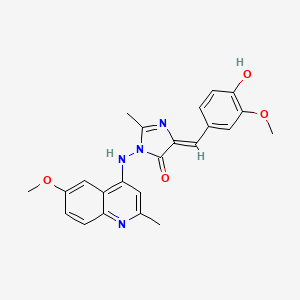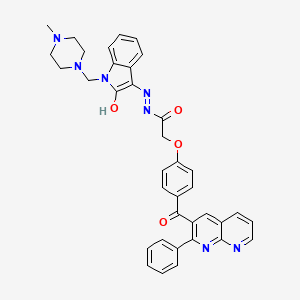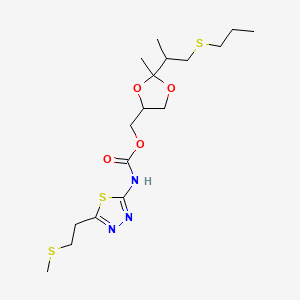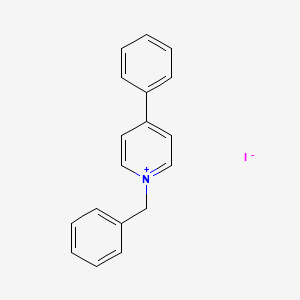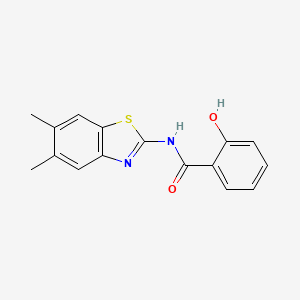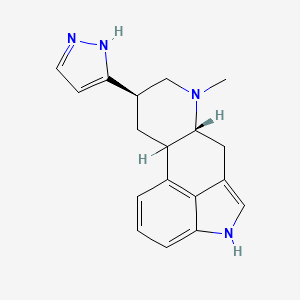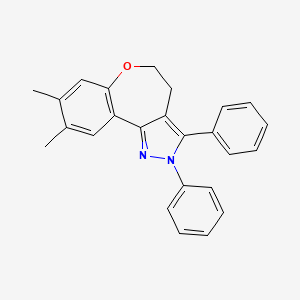
N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is a chemical compound known for its unique structure and properties. It is widely used in various industrial and scientific applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate typically involves the reaction of N,N-Dimethyl-1,3-propanediamine with 2-hydroxypropyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high yield and efficiency, ensuring the compound meets the required specifications for various applications. The production process includes purification steps to remove any impurities and ensure the compound’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in different applications. These products retain the core structure of the original compound but exhibit different properties due to the changes in functional groups.
Applications De Recherche Scientifique
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate involves its interaction with various molecular targets. The compound’s functional groups allow it to form bonds with different molecules, leading to various effects. The pathways involved include:
Binding to enzymes: The compound can bind to specific enzymes, altering their activity and leading to different biochemical effects.
Interaction with receptors: It can interact with cellular receptors, triggering various cellular responses.
Formation of complexes: The compound can form complexes with other molecules, leading to changes in their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate include:
- N,N-Dimethyl-N’,N’-bis(2-hydroxyethyl)-1,3-diaminopropane
- N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane
- N,N-Dimethyl-N’,N’-bis(2-hydroxybutyl)-1,3-diaminopropane
Uniqueness
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is unique due to its specific functional groups and structure, which provide it with distinct reactivity and properties Its ability to undergo various chemical reactions and form different products makes it valuable in multiple applications
Propriétés
Numéro CAS |
72018-20-3 |
|---|---|
Formule moléculaire |
C29H60N2O4 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3/b10-9-; |
Clé InChI |
GJTVOKRWPCVEEN-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


